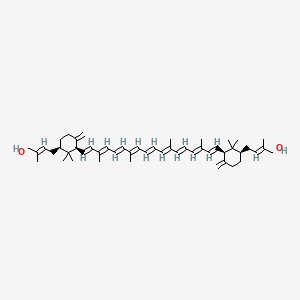

Sarcinaxanthin

Description

Propriétés

Numéro CAS |

11031-47-3 |

|---|---|

Formule moléculaire |

C50H72O2 |

Poids moléculaire |

705.1 g/mol |

Nom IUPAC |

(E)-4-[(1R,3R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3R)-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,2-dimethyl-6-methylidenecyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2-dimethyl-4-methylidenecyclohexyl]-2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-26,33-34,45-48,51-52H,7-8,27-32,35-36H2,1-6,9-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |

Clé InChI |

XFXHBQLETDDGGF-XUYZKQIISA-N |

SMILES |

CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO |

SMILES isomérique |

C/C(=C\C[C@@H]1C([C@@H](C(=C)CC1)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CCC2=C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)/CO |

SMILES canonique |

CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sarcinaxanthin; |

Origine du produit |

United States |

Foundational & Exploratory

Elucidation of the Sarcinaxanthin Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments with significant potential in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. Produced by a limited number of bacteria, including Micrococcus luteus, this compound's unique γ-cyclic structure sets it apart from more common C40 carotenoids.[1] This technical guide provides a comprehensive overview of the elucidation of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and key intermediates. Furthermore, it presents quantitative data from heterologous production studies and outlines the experimental protocols necessary for its study and production.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from the ubiquitous precursor Farnesyl pyrophosphate (FPP) is a multi-step enzymatic process. The pathway has been elucidated through the cloning and heterologous expression of the this compound biosynthesis gene cluster (crt) from Micrococcus luteus in non-carotenogenic hosts like Escherichia coli.[1][2] The core pathway involves the sequential action of seven key enzymes encoded by the crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX genes.[1]

The pathway can be summarized in the following key stages:

-

Formation of the C40 Backbone: The initial steps mirror the biosynthesis of common C40 carotenoids. Geranylgeranyl pyrophosphate (GGPP) synthase (CrtE), phytoene synthase (CrtB), and phytoene desaturase (CrtI) catalyze the conversion of FPP to the central C40 intermediate, lycopene.[1]

-

Elongation to C50 Carotenoids: Lycopene then undergoes two successive elongation steps catalyzed by the lycopene elongase, CrtE2. This enzyme adds two C5 isoprene units, first forming the C45 intermediate nonaflavuxanthin, and subsequently the C50 intermediate flavuxanthin.[1]

-

Cyclization to this compound: The final step in the formation of the this compound core structure is the cyclization of the acyclic flavuxanthin. This reaction is catalyzed by a heterodimeric C50 carotenoid γ-cyclase composed of the CrtYg and CrtYh gene products.[1]

-

Glucosylation: this compound can be further modified by glycosylation. The glycosyl transferase encoded by the crtX gene attaches glucose moieties to the this compound molecule, forming this compound monoglucoside and diglucoside.[1]

This compound Biosynthesis Pathway Diagram

References

- 1. Biosynthetic Pathway for γ-Cyclic this compound in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway engineering for high-yield production of lutein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Microbial Production of Sarcinaxanthin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the microbial production of sarcinaxanthin, a C50 carotenoid with significant antioxidant properties. The document details the microorganisms involved, their cultivation, and the biosynthesis of this valuable compound. It further provides detailed experimental protocols for extraction, purification, and quantification, and explores the current understanding of the regulatory mechanisms governing its production.

This compound-Producing Microorganisms

This compound is a yellow pigment naturally synthesized by a select group of bacteria, primarily belonging to the phylum Actinobacteria. The most well-documented producers include:

-

Micrococcus luteus : This bacterium is the most extensively studied producer of this compound. Strains such as NCTC 2665 have been instrumental in elucidating the biosynthetic pathway of this C50 carotenoid.[1][2]

-

Kocuria palustris : Isolated from various environments, including the Caatinga soil in Brazil, this bacterium has been shown to produce significant quantities of this compound.[3][4][5][6] Studies have also highlighted the influence of environmental factors on its production.[3][4][5][6]

-

Micrococcus yunnanensis : This species has also been identified as a natural source of this compound and its glucosylated derivatives.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been extensively characterized in Micrococcus luteus. It is a multi-step process involving a series of enzymes encoded by the carotenoid (crt) gene cluster.

The key genes and their functions in the this compound biosynthesis pathway are:

-

crtE : Encodes for geranylgeranyl pyrophosphate synthase.

-

crtB : Encodes for phytoene synthase.

-

crtI : Encodes for phytoene desaturase.

-

crtE2 : Encodes for lycopene elongase.

-

crtYg and crtYh : These two genes encode the subunits of the C50 carotenoid γ-cyclase, which catalyzes the cyclization of the acyclic precursor to form the γ-rings of this compound.

-

crtX : Encodes a glycosyltransferase responsible for the glucosylation of this compound to form its mono- and diglucoside derivatives.[1][2]

Biosynthesis Pathway Diagram

Quantitative Data on this compound Production

The production of this compound varies among different microorganisms and can be significantly enhanced through genetic engineering and optimization of cultivation conditions.

| Microorganism | Strain | Production Level | Notes |

| Escherichia coli (Recombinant) | XL1-Blue(pAC-LYC) with Otnes7 genes | up to 2.5 mg/g cell dry weight | Heterologous expression of crtE2, crtYg, and crtYh from M. luteus Otnes7.[1][2][7] |

| Kocuria palustris | FT-7.22 | 112,480 µg/L | Production in Tryptic Soy Broth (TSB) medium under optimized conditions.[3][4][5][6] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing microorganisms and the subsequent extraction, purification, and quantification of the target compound.

Cultivation of Microorganisms

4.1.1. Cultivation of Micrococcus luteus

-

Media: Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB).

-

Temperature: 30°C.

-

Agitation: 225 rpm.

-

Incubation Time: 24-48 hours.

-

Procedure:

-

Inoculate a single colony of M. luteus into a starter culture of 10 mL of LB or TSB medium.

-

Incubate the starter culture overnight at 30°C with shaking at 225 rpm.

-

Use the starter culture to inoculate a larger volume of the same medium (e.g., 1% v/v).

-

Incubate the production culture for 24 to 48 hours under the same conditions.

-

4.1.2. Cultivation of Kocuria palustris

-

Media: Tryptic Soy Broth (TSB).

-

Temperature: 30°C.

-

Agitation: 250 rpm.

-

pH: 7.0.

-

Aeration: 1.0 vvm (in a bioreactor).

-

Light: Exposure to light has been shown to enhance production.[3][4][5][6]

-

Procedure:

-

Prepare a seed culture by inoculating K. palustris in TSB medium and incubating at 30°C with agitation.

-

Transfer the seed culture to a larger production vessel (shake flask or bioreactor) containing TSB medium.

-

Maintain the cultivation parameters as listed above for optimal production.

-

Extraction of this compound

4.2.1. From Micrococcus luteus

This protocol involves enzymatic lysis to improve extraction efficiency.

-

Reagents:

-

Lysozyme solution (20 mg/mL)

-

Lipase

-

Methanol

-

Acetone

-

-

Procedure:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellet with deionized water.

-

Treat the cells with lysozyme and lipase to degrade the cell wall and membrane.

-

Extract the pigments with a mixture of methanol and acetone (e.g., 7:3 v/v).

-

Centrifuge to pellet the cell debris and collect the supernatant containing the carotenoids.

-

4.2.2. General Protocol for Bacterial Carotenoids

This is a more general protocol that can be adapted for various bacterial species.

-

Reagents:

-

Methanol

-

Acetone

-

-

Procedure:

-

Harvest cells by centrifugation.

-

Wash the pellet with a suitable buffer or saline solution.

-

Resuspend the pellet in a small volume of methanol.

-

Add a larger volume of acetone and mix thoroughly.

-

Incubate for a period to allow for complete extraction.

-

Centrifuge to remove cell debris and collect the pigment-containing supernatant.

-

Purification of this compound

Column chromatography is the standard method for purifying this compound from the crude extract.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents. A common system starts with hexane and gradually introduces a more polar solvent like acetone or ethyl acetate.

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle into a packed bed.

-

Sample Loading: Concentrate the crude this compound extract to a small volume and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, resulting in a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting the column with the non-polar solvent. Less polar compounds will elute first. Gradually increase the polarity of the mobile phase by adding increasing proportions of the more polar solvent. This will elute compounds of increasing polarity. This compound, being a xanthophyll, is relatively polar and will elute with a more polar solvent mixture.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC) or by observing the color of the bands moving down the column.

-

Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound.

-

Column: A C18 or C30 reversed-phase column is suitable. C30 columns often provide better resolution for carotenoid isomers.[8]

-

Mobile Phase: A gradient system is typically used. For a C18 column, a mobile phase consisting of a mixture of methanol, water, acetonitrile, and dichloromethane has been reported for the separation of similar carotenoids.[9] A gradient of acetone and water is also a common choice.

-

Detection: A photodiode array (PDA) or UV-Vis detector set at the maximum absorption wavelength of this compound (around 420-480 nm).

-

General Procedure:

-

Prepare a standard solution of purified this compound of a known concentration.

-

Generate a calibration curve by injecting a series of dilutions of the standard solution and plotting the peak area against the concentration.

-

Prepare the sample for injection by dissolving the extracted and purified this compound in a suitable solvent and filtering it through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Regulation of this compound Production

The regulation of this compound biosynthesis is a complex process that is not yet fully understood. However, studies have indicated that both genetic and environmental factors play a crucial role.

Genetic Regulation

The crt genes responsible for this compound biosynthesis are often found clustered together on the bacterial chromosome, suggesting that they may be co-regulated as an operon. While the specific transcriptional regulators of the this compound gene cluster in Micrococcus luteus and Kocuria species have not been definitively identified, research in other Actinobacteria suggests potential regulatory mechanisms. For instance, in some bacteria, the expression of carotenoid biosynthesis genes is controlled by MarR-family transcriptional regulators, which can respond to various environmental signals.

Environmental Factors

Environmental conditions can significantly influence the production of this compound.

-

Light: In Kocuria palustris, exposure to light has been shown to increase the yield of this compound.[3][4][5][6] This suggests the presence of light-sensing regulatory pathways that upregulate the expression of the crt genes.

-

Aeration and Agitation: Increased aeration and agitation also enhance this compound production in Kocuria palustris.[3][4][5][6] This is likely due to the increased availability of oxygen, which is required for some of the enzymatic steps in the carotenoid biosynthesis pathway and for overall metabolic activity.

-

Nutrient Availability: The composition of the growth medium, including the carbon and nitrogen sources, can impact biomass production and, consequently, the overall yield of this compound.

Experimental Workflow for Studying Gene Regulation

Conclusion and Future Perspectives

Significant progress has been made in understanding the microbial production of this compound, particularly in Micrococcus luteus. The elucidation of the biosynthetic pathway and the successful heterologous expression in E. coli have paved the way for the biotechnological production of this valuable carotenoid. However, further research is needed to fully unravel the regulatory networks that control this compound biosynthesis. A deeper understanding of these signaling pathways will be crucial for developing strategies to further enhance production yields through metabolic engineering and process optimization. The potent antioxidant properties of this compound make it a promising candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries, warranting continued investigation into its microbial production and biological activities.

References

- 1. Biosynthetic pathway for γ-cyclic this compound in Micrococcus luteus: heterologous expression and evidence for diverse and multiple catalytic functions of C(50) carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Pathway for γ-Cyclic this compound in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High carotenoid production by a halotolerant bacterium, Kocuria sp. strain QWT-12 and anticancer activity of its carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early steps in carotenoid biosynthesis: sequences and transcriptional analysis of the crtI and crtB genes of Rhodobacter sphaeroides and overexpression and reactivation of crtI in Escherichia coli and R. sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vlab.amrita.edu [vlab.amrita.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

Characterization of the Sarcinaxanthin Gene Cluster in Micrococcus luteus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcinaxanthin, a C50 carotenoid produced by Micrococcus luteus, exhibits significant antioxidant properties, making it a compound of interest for the pharmaceutical, cosmetic, and nutraceutical industries. The biosynthesis of this yellow pigment is orchestrated by a specific gene cluster. This technical guide provides an in-depth overview of the this compound gene cluster, its constituent genes, and the biochemical pathway it governs. Furthermore, it outlines detailed experimental protocols for the characterization of this gene cluster, from its initial cloning and heterologous expression to the functional analysis of its enzymatic products. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of carotenoids and microbial metabolic engineering.

The this compound Biosynthesis Gene Cluster

The this compound biosynthesis gene cluster in Micrococcus luteus is a contiguous set of genes responsible for the conversion of the central metabolic precursor, Farnesyl Pyrophosphate (FPP), into the final product, this compound, and its glucosylated derivatives. The core genes identified within this cluster and their respective functions are detailed below.[1][2]

Table 1: Genes of the this compound Biosynthesis Cluster in Micrococcus luteus

| Gene | Encoded Enzyme | Function in the Pathway |

| crtE | Geranylgeranyl Pyrophosphate (GGPP) Synthase | Catalyzes the condensation of FPP with isopentenyl pyrophosphate (IPP) to form GGPP, the precursor for C40 carotenoids.[1][2][3] |

| crtB | Phytoene Synthase | Catalyzes the head-to-head condensation of two GGPP molecules to form phytoene, the first committed step in carotenoid biosynthesis.[1][2][3] |

| crtI | Phytoene Desaturase | Introduces a series of desaturations into the phytoene molecule to produce the red-colored carotenoid, lycopene.[1][2][3] |

| crtE2 | Lycopene Elongase | Extends the C40 backbone of lycopene by adding two C5 isoprenoid units, a key step in the formation of C50 carotenoids.[1][2] |

| crtYg | C50 Carotenoid γ-Cyclase Subunit | Forms a heterodimeric cyclase with CrtYh to catalyze the formation of γ-rings at both ends of the C50 carotenoid backbone.[1][2] |

| crtYh | C50 Carotenoid γ-Cyclase Subunit | Forms a heterodimeric cyclase with CrtYg.[1][2] |

| crtX | Glycosyl Transferase | Transfers one or two glucose moieties to the hydroxyl groups of this compound to form this compound monoglucoside and diglucoside.[1][2][3] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal isoprenoid precursor, FPP. The pathway proceeds through the formation of the C40 carotenoid lycopene, which is then elongated and cyclized to form the characteristic C50 γ-cyclic structure of this compound.[1][4][5][6][7]

Caption: The biosynthetic pathway of this compound in Micrococcus luteus.

Quantitative Data on this compound Production

The heterologous expression of the this compound gene cluster in Escherichia coli has been successfully demonstrated, providing a platform for the biotechnological production of this valuable carotenoid. The yields of this compound can vary depending on the host strain, expression system, and cultivation conditions.

Table 2: Heterologous Production of this compound in E. coli

| Host Strain | Expression System | Product | Titer | Reference |

| E. coli (lycopene-producing) | Plasmid-based expression of crtE2, crtYg, crtYh from M. luteus Otnes7 | This compound | Up to 2.5 mg/g cell dry weight | [1][4][5][7] |

| E. coli | Plasmid-based expression of the complete crt gene cluster from M. luteus NCTC2665 | This compound | 10 to 15 µg/g cell dry weight | [1][2] |

Experimental Protocols for Gene Cluster Characterization

A systematic approach is required to fully characterize the this compound gene cluster. This involves the cloning of the gene cluster, its heterologous expression to confirm functionality, and detailed analysis of the resulting carotenoid products. The following protocols provide a framework for these key experiments.

Caption: A generalized experimental workflow for the characterization of the this compound gene cluster.

Cloning of the this compound Gene Cluster

Objective: To isolate the entire this compound gene cluster from M. luteus genomic DNA and clone it into a suitable expression vector.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from a pure culture of M. luteus NCTC2665 or another this compound-producing strain using a commercial genomic DNA purification kit or standard phenol-chloroform extraction methods.

-

Primer Design: Design forward and reverse primers that flank the entire this compound gene cluster (crtE to crtX). Incorporate restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector (e.g., pET-28a, pACYCDuet-1).

-

PCR Amplification: Perform a high-fidelity PCR to amplify the entire gene cluster. Due to the large size of the cluster, a long-range PCR protocol with an appropriate polymerase is recommended.

-

Vector and Insert Preparation: Digest both the purified PCR product and the expression vector with the selected restriction enzymes. Purify the digested DNA fragments using gel electrophoresis and a gel extraction kit.

-

Ligation: Ligate the digested gene cluster insert into the linearized expression vector using T4 DNA ligase.

-

Transformation and Verification: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on antibiotic-containing medium. Verify the correct insertion of the gene cluster by colony PCR, restriction digestion analysis, and Sanger sequencing.

Heterologous Expression and Functional Complementation

Objective: To express the cloned this compound gene cluster in a heterologous host and confirm the production of this compound.

Methodology:

-

Host Strain Selection: Choose a suitable E. coli expression host. For enhanced production, a strain engineered to produce high levels of lycopene can be utilized.

-

Transformation: Transform the verified expression plasmid containing the this compound gene cluster into the chosen E. coli expression host.

-

Cultivation and Induction:

-

Inoculate a single colony into a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotic for plasmid maintenance.

-

Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Induce gene expression by adding an appropriate inducer (e.g., IPTG for lac-based promoters) to the culture.

-

Continue cultivation at a lower temperature (e.g., 20-25°C) for 24-48 hours to promote proper protein folding and pigment production.

-

-

Observation of Phenotype: A successful expression of the gene cluster will result in a visible yellow to orange pigmentation of the bacterial pellet upon centrifugation.

Carotenoid Extraction and Analysis

Objective: To extract the carotenoids produced by the recombinant E. coli and identify and quantify this compound and its precursors.

Methodology:

-

Cell Harvesting: Harvest the cells from the induced culture by centrifugation.

-

Carotenoid Extraction:

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Extract the carotenoids by resuspending the cell pellet in a solvent mixture, typically acetone or a mixture of methanol and acetone.

-

Facilitate cell lysis and pigment extraction by sonication or bead beating.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the carotenoids.

-

Repeat the extraction process until the cell pellet is colorless.

-

Pool the supernatants and evaporate the solvent under a stream of nitrogen.

-

-

HPLC-DAD-MS Analysis:

-

Resuspend the dried carotenoid extract in a suitable solvent (e.g., acetone or a mixture of methyl tert-butyl ether and methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a photodiode array (DAD) detector and coupled to a mass spectrometer (MS).

-

Use a C30 reverse-phase column for optimal separation of carotenoids.

-

Develop a gradient elution method using a mobile phase consisting of solvents such as methanol, methyl tert-butyl ether, and water.

-

Identify the peaks corresponding to this compound, its glucosides, and biosynthetic intermediates (lycopene, nonaflavuxanthin, flavuxanthin) by comparing their retention times, UV/Vis absorption spectra, and mass-to-charge ratios with authentic standards or literature data.

-

-

Quantification: Quantify the amount of this compound produced by creating a standard curve with a purified this compound standard.

Functional Analysis of Individual Genes

Objective: To elucidate the specific function of each gene within the cluster.

Methodology:

-

Gene Knockout in M. luteus:

-

Generate a gene knockout mutant for each of the crt genes in M. luteus using techniques such as homologous recombination.

-

Analyze the carotenoid profile of each mutant to determine the metabolic intermediate that accumulates, thereby inferring the function of the knocked-out gene.

-

-

Sub-cloning and Heterologous Expression of Gene Subsets:

-

Create a series of expression plasmids, each containing a different subset of the crt genes.

-

For example, to confirm the function of crtE2, crtYg, and crtYh, transform a lycopene-producing E. coli strain with a plasmid containing only these three genes and analyze for the production of this compound.

-

Systematically express different combinations of the genes to reconstruct the pathway in a stepwise manner in the heterologous host.

-

Conclusion

The characterization of the this compound gene cluster in Micrococcus luteus has unveiled the genetic and biochemical basis for the synthesis of this C50 carotenoid. The detailed methodologies presented in this guide provide a robust framework for the further investigation of this pathway, including the optimization of its heterologous expression for industrial-scale production. A thorough understanding of this gene cluster and its regulation will be pivotal for harnessing the full biotechnological potential of this compound and for the discovery of novel carotenoid structures with enhanced biological activities.

References

- 1. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 2. Strategy for Cloning Large Gene Assemblages as Illustrated Using the Phenylacetate and Polyhydroxyalkanoate Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uh-ir.tdl.org [uh-ir.tdl.org]

- 4. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 6. scielo.br [scielo.br]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Sources of Sarcinaxanthin and its Glucosides

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of the C50 carotenoid sarcinaxanthin and its glucosylated derivatives. It details the biosynthetic pathways, quantitative yields from various microorganisms, and the experimental protocols for their extraction and analysis, aiming to serve as a valuable resource for research and development in pharmaceuticals, nutraceuticals, and biotechnology.

Natural Sources and Biosynthesis

This compound is a rare γ-cyclic C50 carotenoid primarily produced by bacteria belonging to the phylum Actinobacteria. The most well-characterized natural source is the bacterium Micrococcus luteus.[1][2][3][4][5] Other reported producers include Micrococcus yunnanensis and Kocuria palustris.[6][7]

The biosynthesis of this compound in Micrococcus luteus has been fully elucidated.[1][2][3][4][5] It proceeds from the common C40 carotenoid precursor, lycopene. The key enzymes involved are encoded by a gene cluster typically containing crtE, crtB, crtI, crtE2, crtYg, crtYh, and crtX.[1][2][4] The glucosylation of this compound to form this compound monoglucoside and diglucoside is catalyzed by a glycosyltransferase, the product of the crtX gene.[1][3][4]

Quantitative Data on this compound Production

The production of this compound varies between different microbial strains and can be significantly enhanced through metabolic engineering. The following table summarizes the reported yields of this compound from various natural and engineered microbial sources.

| Microorganism Strain | Product | Yield | Reference |

| Micrococcus luteus NCTC 2665 | This compound | 10-15 µg/g cell dry weight (CDW) | [3] |

| Engineered Escherichia coli expressing M. luteus Otnes7 genes | This compound | Up to 2.5 mg/g CDW | [1][2][4] |

| Engineered Escherichia coli expressing M. luteus NCTC 2665 genes | This compound | ~2.3 mg/g CDW (98% of total carotenoids) | [3] |

| Micrococcus yunnanensis AOY-1 | This compound and its glucosides | Not explicitly quantified in abstracts | [7][8] |

Experimental Protocols

Cultivation of Microorganisms

Micrococcus luteus strains can be cultivated in standard laboratory media such as Tryptic Soy Broth or Nutrient Broth. For high-yield production in engineered E. coli, strains are typically grown in rich media like Luria-Bertani (LB) broth, often supplemented with inducers for gene expression (e.g., m-toluic acid for the Pm/xylS promoter system).[3] Cultures are generally incubated at temperatures between 25-37°C with agitation.[3]

Extraction of this compound and its Glucosides

A general protocol for the extraction of carotenoids from bacterial cells can be adapted for this compound.

-

Cell Harvesting : Bacterial cells are harvested from the culture medium by centrifugation.

-

Cell Lysis : The cell pellet is washed and then subjected to lysis to release the intracellular carotenoids. This can be achieved by enzymatic treatment (e.g., lysozyme), physical methods (e.g., sonication, bead beating), or a combination thereof.

-

Solvent Extraction : The lysed cell suspension is extracted with an organic solvent or a mixture of solvents. Common solvents for carotenoid extraction include acetone, methanol, ethanol, and chloroform.[9][10][11][12] A mixture of methanol and acetone is often effective. The extraction is typically performed in the dark to prevent photodegradation of the carotenoids.

-

Phase Separation and Concentration : After extraction, the solvent phase containing the carotenoids is separated from the cell debris and aqueous phase, often by centrifugation. The solvent is then evaporated under reduced pressure to concentrate the carotenoid extract.

Purification and Identification

-

Chromatography : The crude extract can be purified using chromatographic techniques. Column chromatography with silica gel or C18 as the stationary phase is commonly used for the separation of carotenoids.[12][13]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for the final purification and quantification of this compound and its glucosides. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of solvents like methanol, acetonitrile, and water.[12]

-

Spectroscopic Analysis : The identification and structural elucidation of the purified compounds are performed using spectroscopic methods:

-

UV-Vis Spectroscopy : To determine the characteristic absorption spectra of the carotenoids.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used for this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For the complete structural elucidation of the molecules.[7]

-

Visualizations

Biosynthetic Pathway of this compound and its Glucosides

The following diagram illustrates the key steps in the biosynthesis of this compound and its glucosides in Micrococcus luteus.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the general workflow for the extraction, purification, and identification of this compound from microbial cultures.

References

- 1. Biosynthetic Pathway for γ-Cyclic this compound in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthetic pathway for γ-cyclic this compound in Micrococcus luteus: heterologous expression and evidence for diverse and multiple catalytic functions of C(50) carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathway for this compound in Micrococcus luteus and functional analysis of C50 carotenoid cyclases - SINTEF [sintef.no]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and antioxidative activities of rare C(50) carotenoids-sarcinaxanthin, this compound monoglucoside, and this compound diglucoside-obtained from Micrococcus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. KR100465555B1 - A Process for Producing Astaxanthin - Google Patents [patents.google.com]

Sarcinaxanthin: A Technical Guide to its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments recognized for their potent antioxidant properties.[1] With a molecular formula of C50H72O2, its extended polyene chain is fundamental to its reactivity with radical species.[2][3] This technical guide provides an in-depth exploration of the known and putative antioxidant mechanisms of this compound, offering detailed experimental protocols and quantitative data to support further research and development. While direct evidence for all its mechanisms is still emerging, this document synthesizes the current understanding and draws parallels with structurally similar, well-researched carotenoids to propose likely pathways of action.

Core Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is multifaceted, primarily revolving around its ability to neutralize reactive oxygen species (ROS) through direct quenching and potential modulation of cellular antioxidant pathways.

Singlet Oxygen Quenching

One of the most well-documented antioxidant activities of this compound is its exceptional ability to quench singlet oxygen (¹O₂), a high-energy, non-radical ROS that can inflict significant damage to cellular components.[4] The quenching process involves the physical transfer of energy from singlet oxygen to the this compound molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered.

Free Radical Scavenging

While specific quantitative data for this compound's scavenging of various free radicals is not yet widely available, as a carotenoid, it is expected to be a potent scavenger of peroxyl radicals, hydroxyl radicals, and other free radical species. This activity is attributed to the ability of its conjugated double bond system to delocalize unpaired electrons, thereby stabilizing the radical.

Inhibition of Lipid Peroxidation

This compound has demonstrated significant capabilities in inhibiting lipid peroxidation. In the β-carotene/linoleic acid assay, an extract containing this compound from Kocuria palustris showed a high degree of antioxidant activity, indicating its potential to protect cell membranes from oxidative damage.

Quantitative Antioxidant Activity of this compound

The following table summarizes the available quantitative data on the antioxidant activity of this compound and its glucosylated derivatives.

| Antioxidant Assay | Compound | Result | Source |

| Singlet Oxygen Quenching | This compound | IC50: 57 µM | [4] |

| Singlet Oxygen Quenching | This compound monoglucoside | IC50: 54 µM | [4] |

| Singlet Oxygen Quenching | This compound diglucoside | IC50: 74 µM | [4] |

| β-carotene/linoleic acid system | This compound extract | 76.53 ± 0.09% inhibition |

Probable Signaling Pathway: The Keap1-Nrf2-ARE Pathway

While direct experimental evidence for this compound's interaction with the Keap1-Nrf2-ARE pathway is currently lacking, the well-established role of the structurally similar C40 carotenoid, astaxanthin, in activating this pathway provides a strong basis for a hypothetical mechanism. It is plausible that this compound, as a potent antioxidant, can induce the expression of a suite of antioxidant and detoxification enzymes through the activation of the Nrf2 transcription factor.

The proposed mechanism involves the dissociation of Nrf2 from its cytosolic repressor, Keap1, followed by its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate further research into the antioxidant properties of this compound.

Singlet Oxygen (¹O₂) Quenching Assay

Principle: This assay measures the ability of an antioxidant to quench singlet oxygen, which is generated photosensitively. The quenching is monitored by observing the bleaching of a singlet oxygen-sensitive probe.

Protocol:

-

Prepare a solution of a photosensitizer (e.g., methylene blue or rose bengal) in a suitable solvent (e.g., ethanol or a buffered solution).

-

Add a singlet oxygen probe (e.g., 1,3-diphenylisobenzofuran - DPBF) to the photosensitizer solution.

-

Add the test compound (this compound) at various concentrations to the mixture.

-

Expose the mixture to a specific wavelength of light to excite the photosensitizer and generate singlet oxygen.

-

Monitor the decrease in absorbance of the DPBF at its maximum absorption wavelength (around 415 nm) over time.

-

The rate of DPBF bleaching is inversely proportional to the singlet oxygen quenching ability of the test compound.

-

Calculate the IC50 value, which is the concentration of the antioxidant required to inhibit the bleaching of DPBF by 50%.

β-Carotene/Linoleic Acid Bleaching Assay

Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene.

Protocol:

-

Prepare an emulsion of β-carotene and linoleic acid in an aqueous solution, typically using a surfactant like Tween 40.

-

Add the test compound (this compound) at various concentrations to the emulsion.

-

Induce the oxidation of linoleic acid by heating the mixture (e.g., at 50°C). The free radicals generated from linoleic acid oxidation will attack and bleach the β-carotene.

-

Measure the absorbance of the β-carotene at 470 nm at regular intervals.

-

The rate of β-carotene bleaching is inversely proportional to the antioxidant activity of the test compound.

-

Calculate the percentage of antioxidant activity (inhibition of bleaching) relative to a control without the antioxidant.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Add the test compound (this compound) at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the maximum absorption wavelength of DPPH (around 517 nm).

-

The decrease in absorbance is proportional to the radical scavenging activity of the test compound.

-

Calculate the percentage of radical scavenging activity and, if desired, the IC50 value.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Generate the ABTS•+ by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at its maximum absorption wavelength (around 734 nm).

-

Add the test compound (this compound) at various concentrations to the ABTS•+ solution.

-

Measure the decrease in absorbance after a specific incubation time.

-

The degree of decolorization is proportional to the antioxidant's radical scavenging capacity.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

The following diagrams illustrate the proposed antioxidant mechanisms of action for this compound.

References

- 1. Biosynthetic Pathway for γ-Cyclic this compound in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C50H72O2 | CID 10941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization and antioxidative activities of rare C(50) carotenoids-sarcinaxanthin, this compound monoglucoside, and this compound diglucoside-obtained from Micrococcus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Sarcinaxanthin: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize sarcinaxanthin, a C50 carotenoid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the analytical methodologies and structural elucidation of this compound.

Introduction to this compound

This compound is a C50 carotenoid produced by several bacteria, including Micrococcus luteus and Micrococcus yunnanensis.[1][2][3][4][5] It is a yellow pigment with a γ-cyclic structure at both ends of the polyene chain.[6] The extended conjugated double bond system is responsible for its characteristic light absorption properties and its antioxidant activity. This guide details the key spectroscopic methods used for its identification and quantification.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Vis spectroscopy is used to determine the electronic absorption spectrum of this compound, which is characteristic of its long polyene chain. The absorption maxima (λmax) are sensitive to the solvent used.

Table 1: UV-Visible Absorption Maxima of this compound

| Solvent | λmax (nm) | Reference |

| Not specified | 450 | [7] |

| Chloroform | 492 | [8] |

Note: The absorption spectra of carotenoids typically show fine structure with multiple peaks or shoulders.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 0.73 | s | gem. dimethyl | [6] |

| 0.96 | s | gem. dimethyl | [6] |

| 1.67 | s | side-chain CH₃ | [6] |

| 1.98 | s | in-chain CH₃ | [6] |

| 2.3 | m | allylic CH₂ and CH | [6] |

| 4.03 | s | CH₂OH | [6] |

| 4.53 | br s | =CH₂ | [6] |

| 4.76 | br s | =CH₂ | [6] |

| ~5.6 | t | isopropylidene H | [6] |

| 6.0-7.0 | m | olefinic H | [6] |

s: singlet, t: triplet, m: multiplet, br s: broad singlet

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| FAB-MS/MS | Positive | 704.55 [M]⁺ | 105.0362, 42.9831, 69.0291, 119.0275 | [9][10] |

| LC-MS | Positive | 705.1 [M+H]⁺ | Not specified | [1][11] |

Experimental Protocols

The following sections outline the general methodologies for the extraction, purification, and spectroscopic analysis of this compound.

-

Cell Culture: Micrococcus luteus or other this compound-producing strains are cultured in an appropriate medium (e.g., nutrient broth) at 30°C with agitation.[1]

-

Cell Lysis and Extraction: The bacterial cells are harvested and lysed, often using lysozyme treatment. The carotenoids are then extracted with a solvent such as acetone or a mixture of organic solvents.[6]

-

Saponification: The crude extract may be saponified using a solution of potassium hydroxide in methanol to remove lipids and chlorophylls.[6]

-

Chromatographic Purification: The saponified extract is subjected to chromatographic separation. Techniques like column chromatography (e.g., on acetylated polyamide) or thin-layer chromatography (TLC) on silica gel are commonly used.[6] High-performance liquid chromatography (HPLC) is also a powerful tool for both purification and quantification.[1]

-

UV-Vis Spectroscopy: Purified this compound is dissolved in a suitable solvent (e.g., chloroform, ethanol), and the absorption spectrum is recorded using a double beam UV-Vis spectrophotometer.[12]

-

NMR Spectroscopy: For NMR analysis, the purified sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃). Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[1]

-

Mass Spectrometry: For LC-MS analysis, the sample is introduced into the mass spectrometer via an HPLC system.[1] For techniques like FAB-MS, the sample is mixed with a matrix and ionized.[9][10]

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Micrococcus luteus proceeds from the precursor molecule farnesyl pyrophosphate (FPP).[1][2][4] The key steps involve the formation of the C40 carotenoid lycopene, followed by elongation and cyclization to yield the C50 this compound backbone.[1][2][4] This can be further modified by glucosylation.[1][2]

Caption: Biosynthetic pathway of this compound and its glucosides in M. luteus.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

Caption: General experimental workflow for this compound analysis.

References

- 1. Biosynthetic Pathway for γ-Cyclic this compound in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic pathway for γ-cyclic this compound in Micrococcus luteus: heterologous expression and evidence for diverse and multiple catalytic functions of C(50) carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C50H72O2 | CID 10941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization and antioxidative activities of rare C(50) carotenoids-sarcinaxanthin, this compound monoglucoside, and this compound diglucoside-obtained from Micrococcus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. par.nsf.gov [par.nsf.gov]

Sarcinaxanthin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments synthesized by various microorganisms.[1][2] As a polyterpenoid, it is characterized by an extended system of conjugated double bonds, which is responsible for its distinctive color and potent antioxidative properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of this promising bioactive compound.

Physical and Chemical Properties

This compound's unique chemical structure dictates its physical characteristics and reactivity. The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [3] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C50H72O2 | [3][4][5] |

| Molecular Weight | 705.1 g/mol | [3][4] |

| Exact Mass | 704.5532 Da | [3][5] |

| Elemental Analysis | C, 85.17%; H, 10.29%; O, 4.54% | [3] |

| IUPAC Name | (E)-4-[(1R,3R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3R)-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,2-dimethyl-6-methylidenecyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2-dimethyl-4-methylidenecyclohexyl]-2-methylbut-2-en-1-ol | [4] |

| InChI Key | XFXHBQLETDDGGF-XUYZKQIISA-N | [3][5] |

| CAS Number | 11031-47-3 | [4] |

Table 3: Spectral Data for this compound

| Spectral Data Type | Key Features | Source |

| Mass Spectrometry (FAB-MS/MS) | Precursor m/z: 704.55 | [4][6] |

| ¹H NMR (in CDCl₃) | δ 0.73 and 0.96 (gem. dimethyl), 1.67 (side-chain CH₃), 1.98 (in-chain CH₃), 4.03 (CH₂OH), 4.53 and 4.76 (CH₂), ~5.6 (isopropylidene H), 6-7 (olefinic H) | [7] |

| UV/Vis Absorption | λmax at approximately 450 nm | [1] |

Experimental Protocols

Extraction of this compound from Micrococcus luteus

This protocol is adapted from the methodology described for the extraction of carotenoids from Micrococcus luteus.[1]

Materials:

-

Micrococcus luteus cell culture

-

Deionized H₂O

-

Lysozyme (20 mg/ml)

-

Lipase

-

Methanol

-

Acetone

-

Centrifuge

-

Vortex mixer

Procedure:

-

Harvest the Micrococcus luteus cells from the culture by centrifugation.

-

Wash the cell pellet with deionized H₂O.

-

Treat the washed cells with lysozyme (20 mg/ml) and lipase to facilitate cell lysis.

-

Extract the pigments from the treated cells using a mixture of methanol and acetone (7:3, v/v).

-

Vortex the mixture thoroughly to ensure complete extraction.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the extracted this compound for further analysis.

Extraction of this compound from Recombinant Escherichia coli

This protocol is designed for the extraction of heterologously produced this compound in E. coli.[1]

Materials:

-

Recombinant E. coli cell culture

-

Deionized H₂O

-

Methanol

-

Acetone

-

Centrifuge

-

Vortex mixer

-

Water bath or incubator at 55°C

Procedure:

-

Centrifuge a 50-ml aliquot of the recombinant E. coli cell culture at 10,000 × g for 3 minutes.

-

Wash the resulting cell pellet with deionized H₂O.

-

Freeze and then thaw the cell pellet to aid in cell disruption.

-

Add 4 ml of a methanol-acetone mixture (7:3, v/v) to the cell pellet.

-

Incubate the mixture at 55°C for 15 minutes, with thorough vortexing every 5 minutes to ensure efficient extraction.

-

Centrifuge the mixture to separate the cell debris.

-

Collect the supernatant containing the extracted this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Two HPLC protocols are commonly used for the analysis of this compound.[1]

a) Fast, High-Throughput Quantification:

-

Column: Zorbax RR SB RP C₁₈ column (2.1 by 30-mm)

-

Mobile Phase: Isocratic elution with 100% methanol.

-

Flow Rate: 0.4 ml/min.

-

Injection Volume: 10 µl.

-

Run Time: 5 minutes.

-

Detection: Wavelength chromatogram at peak λmax, 450 ± 16 nm.

b) High-Resolution Qualitative Analysis:

-

This method provides higher resolution for the qualitative detection of all carotenoids in an extract and allows for the determination of UV/Vis spectra and molecular masses of unknown carotenoids. Specific column and gradient details may vary depending on the complexity of the sample.

Analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of this compound and to determine the molecular masses of other carotenoids present in the extract.[1]

-

The HPLC system is coupled to a mass spectrometer.

-

Mass spectrometry detection is used to confirm the identities of known peaks for quantification and to determine the molecular masses of unknown carotenoids.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

The biosynthetic pathway for the γ-cyclic C50 carotenoid this compound in Micrococcus luteus has been elucidated.[1][2][8] It begins with the common precursor farnesyl pyrophosphate (FPP) and proceeds through several intermediates to form this compound, which can be further glucosylated.

Caption: Biosynthetic pathway of this compound in Micrococcus luteus.

Hypothesized Signaling Pathway Involvement of this compound

While a specific signaling pathway directly activated by this compound has not been fully elucidated, its strong antioxidative properties suggest a role in mitigating oxidative stress.[1] Carotenoids, in general, are known to influence various cellular signaling pathways. For instance, some carotenoids can modulate the STAT3/EGFR signaling pathway, which is implicated in cell proliferation and survival.[9] Furthermore, carotenoids can serve as precursors for the synthesis of plant hormones like abscisic acid (ABA), which is involved in stress responses.

The following diagram illustrates a hypothesized signaling pathway where this compound, through its antioxidant activity, could influence downstream cellular processes.

References

- 1. Biosynthetic Pathway for γ-Cyclic this compound in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C50H72O2 | CID 10941542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C50H72O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Biosynthetic pathway for γ-cyclic this compound in Micrococcus luteus: heterologous expression and evidence for diverse and multiple catalytic functions of C(50) carotenoid cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of Sarcinaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcinaxanthin is a C50 carotenoid, a class of natural pigments with significant potential in various industrial applications due to their vibrant color and potent antioxidant properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the exploration and application of this unique carotenoid. The guide includes detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding and practical application of the information presented.

Introduction: The Discovery of a C50 Carotenoid

This compound was first identified as a C50 carotenoid, distinguishing it from the more common C40 carotenoids. Its discovery and structural elucidation have been subjects of scientific inquiry, revealing a unique γ-cyclic structure that contributes to its distinct properties. This pigment is notably produced by the bacterium Micrococcus luteus, particularly strains isolated from marine environments, which exhibit characteristically intense yellow or orange colonies due to high levels of this compound accumulation.[1][2] The extended polyene chain of C50 carotenoids like this compound is associated with enhanced antioxidant capabilities, making it a compound of interest for pharmaceutical and nutraceutical applications.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Micrococcus luteus has been elucidated through the cloning and characterization of its biosynthetic gene cluster.[1][3][4] This cluster, comprising genes such as crtE, crtB, crtI, crtE2, crtYg, and crtYh, orchestrates the conversion of the precursor molecule farnesyl pyrophosphate (FPP) into this compound.[1][3][4]

The pathway initiates with the synthesis of the C40 carotenoid, lycopene, from FPP. Subsequently, the enzyme lycopene elongase, encoded by crtE2, extends the C40 backbone to a C50 structure through the intermediate nonaflavuxanthin to produce flavuxanthin. The final cyclization to form the characteristic γ-rings of this compound is catalyzed by the C50 carotenoid cyclase, a heterodimeric enzyme composed of the crtYg and crtYh gene products.[1][3][4] Additionally, the gene crtX has been identified to be responsible for the glucosylation of this compound, leading to the formation of its mono- and diglucoside derivatives.[1][3][4]

The heterologous expression of this gene cluster in non-carotenogenic hosts like Escherichia coli has been successfully demonstrated, enabling the production of this compound for research and potential commercial purposes.[1][3][4]

Quantitative Data Summary

This section summarizes the key quantitative data related to the production, spectroscopic characteristics, and biological activity of this compound.

Table 1: Heterologous Production of this compound in E. coli

| Host Strain | Genetic Modification | Production Yield (mg/g cell dry weight) | Reference |

| E. coli XL1-Blue | pCRT-EBIE2YgYh-2665 | 10-15 µg/g | [3] |

| E. coli XL1-Blue(pAC-LYC) | pCRT-E2YgYh-2665 | ~2.3 mg/g | [3] |

| E. coli XL1-Blue(pAC-LYC) | pCRT-E2YgYh-Otnes7 | up to 2.5 mg/g | [1][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Value | Reference |

| UV-Vis Spectroscopy | λmax (in Methanol) | ~450 nm | [3] |

| Mass Spectrometry | Molecular Formula | C50H72O2 | [3] |

| Molecular Weight | 704.55 g/mol | [3] | |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | Specific shifts for protons | See detailed NMR data below |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | Specific shifts for carbons | See detailed NMR data below |

Table 3: Biological Activity of this compound

| Activity | Assay | IC50 Value | Reference |

| Antioxidant | Singlet Oxygen Quenching | 57 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction of this compound from Micrococcus luteus

-

Cell Harvesting: Cultivate Micrococcus luteus in a suitable broth medium at 30°C with agitation (e.g., 225 rpm) for 24-48 hours. Harvest the cells by centrifugation at 10,000 x g for 3 minutes.

-

Cell Lysis: Wash the cell pellet with deionized water. Resuspend the cells in a buffer and treat with lysozyme (e.g., 20 mg/mL) and lipase to digest the cell wall. The enzymatic lysis of M. luteus can be monitored by the decrease in optical density of the cell suspension at 450 nm.

-

Solvent Extraction: Following enzymatic treatment, extract the pigments from the cell debris using a mixture of methanol and acetone (e.g., 7:3 v/v).[3] Perform the extraction at an elevated temperature (e.g., 55°C) for 15 minutes with intermittent vortexing to enhance efficiency.[3]

-

Phase Separation and Concentration: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the carotenoids. The extract can be concentrated under reduced pressure.

Purification of this compound

4.2.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A mixture of petroleum ether, diethyl ether, and acetone (e.g., 75:15:10, v/v/v) can be used for the separation of carotenoids.

-

Procedure: Apply the concentrated extract onto the TLC plate and develop the chromatogram in a chamber saturated with the mobile phase. This compound will appear as a distinct yellow-orange spot. The separated compound can be scraped from the plate and eluted with a suitable solvent for further analysis.

4.2.2. High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used for carotenoid separation.

-

Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol and acetonitrile can be used. A fast, high-throughput method may use isocratic elution with methanol for rapid quantification.[3]

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at the maximum absorbance wavelength of this compound (~450 nm).

-

Fraction Collection: Fractions corresponding to the this compound peak can be collected for further characterization.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: Dissolve the purified this compound in a suitable solvent (e.g., methanol) and record the absorption spectrum to determine the maximum absorption wavelengths (λmax).

-

Mass Spectrometry (MS): Analyze the purified sample by LC-MS to confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

Visualizations of Experimental Workflows and Signaling Pathways

This section provides diagrams created using the DOT language to visualize key processes.

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of this compound. The quantitative data and experimental protocols presented herein are intended to equip researchers and professionals with the necessary information to further investigate and utilize this promising C50 carotenoid. The unique structure and potent antioxidant properties of this compound warrant continued exploration for its potential applications in the pharmaceutical, nutraceutical, and biotechnology industries. The heterologous production systems described offer a scalable platform for generating this compound, paving the way for future research and development.

References

The Biological Role of Sarcinaxanthin in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcinaxanthin, a C50 carotenoid, is a vibrant yellow pigment produced by various bacteria, notably from the genera Micrococcus and Kocuria. Beyond its contribution to colony coloration, this compound plays a crucial multifaceted role in bacterial physiology, primarily centered on mitigating environmental stressors. Its extended polyene chain and terminal glucoside moieties endow it with potent antioxidant and photoprotective properties, which are vital for bacterial survival in diverse and often harsh environments. This technical guide provides an in-depth exploration of the biological functions of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development who are interested in the potential applications of this unique carotenoid.

Core Biological Functions of this compound

The primary biological roles of this compound in bacteria are intrinsically linked to its molecular structure. The long conjugated double bond system is an efficient scavenger of reactive oxygen species (ROS), while its overall structure contributes to the integrity of the cell membrane.

Potent Antioxidant Activity

This compound exhibits significant antioxidant activity, protecting bacterial cells from oxidative damage induced by endogenous metabolic byproducts and exogenous stressors. Its primary mechanism of action involves the quenching of singlet oxygen (¹O₂), a highly reactive and damaging ROS.[1][2] The C50 structure of this compound, with its numerous conjugated double bonds, allows it to efficiently absorb the energy of singlet oxygen, dissipating it as heat and preventing it from damaging cellular components like DNA, proteins, and lipids.[1]

Photoprotection

In bacteria exposed to light, particularly UV radiation, this compound acts as a photoprotective agent.[3] It absorbs light in the UV-A and blue regions of the spectrum, shielding the cell's vital components from photodamage. This is particularly crucial for non-photosynthetic bacteria that may inhabit environments with high levels of solar radiation. The photoprotective capacity of this compound can be quantified by its Sun Protection Factor (SPF), which has been demonstrated in bacterial extracts.[3]

Membrane Stabilization

While specific quantitative data on the effect of this compound on bacterial membrane fluidity is not extensively available in the reviewed literature, the role of carotenoids in modulating membrane properties is well-established. Carotenoids insert into the lipid bilayer, where they can influence membrane fluidity, permeability, and stability. It is hypothesized that this compound, with its large C50 backbone, can span the bacterial membrane, interacting with the fatty acyl chains of phospholipids. This interaction can help to regulate membrane fluidity, maintaining an optimal state for the function of membrane-bound proteins and transport systems, especially under conditions of thermal or osmotic stress. Further research is required to quantify the precise impact of this compound on the biophysical properties of bacterial membranes.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound and its Glucosides

| Compound | Assay | IC50 (µM) | Source |

| This compound | Singlet Oxygen (¹O₂) Quenching | 57 | [1] |

| This compound Monoglucoside | Singlet Oxygen (¹O₂) Quenching | 54 | [1] |

| This compound Diglucoside | Singlet Oxygen (¹O₂) Quenching | 74 | [1] |

Table 2: Photoprotective Activity of this compound-producing Bacteria

| Bacterial Strain | Parameter | Value | Source |

| Kocuria palustris (Isolate FT-7.22) | Sun Protection Factor (SPF) | 9.36 ± 0.52 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in bacteria.

Extraction of this compound from Bacterial Cells

This protocol is adapted from methods used for general carotenoid extraction from bacteria and can be optimized for specific this compound-producing strains.

Materials:

-

Bacterial cell pellet

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Petroleum ether or Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Glass vials

Procedure:

-

Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with sterile distilled water and centrifuge again to remove residual medium.

-

Resuspend the cell pellet in a mixture of acetone and methanol (e.g., 7:3 v/v). The volume should be sufficient to fully immerse the pellet.

-

Perform cell disruption. This can be achieved by sonication on ice, bead beating, or enzymatic lysis (e.g., with lysozyme for Gram-positive bacteria). The chosen method should be optimized to ensure efficient cell breakage without degrading the carotenoids.

-

Centrifuge the mixture at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the cell debris.

-

Carefully collect the supernatant containing the extracted pigments.

-

Repeat the extraction process with the cell debris until the pellet is colorless.

-

Pool the supernatants and transfer them to a separatory funnel.

-

Add an equal volume of petroleum ether or hexane and an equal volume of saturated NaCl solution to the pooled supernatant.

-

Shake the funnel vigorously and then allow the phases to separate. The carotenoids will partition into the upper organic phase.

-

Collect the upper organic phase and wash it twice with distilled water to remove residual acetone and methanol.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a low temperature (e.g., < 40°C) under reduced pressure.

-

Redissolve the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone or ethanol) for quantification and further analysis.

-

Store the extract at -20°C or below in the dark to prevent degradation.

Singlet Oxygen (¹O₂) Quenching Assay

This protocol describes a common method for determining the singlet oxygen quenching capacity of carotenoids.

Materials:

-

This compound extract or purified compound

-

Singlet oxygen sensitizer (e.g., Rose Bengal, Methylene Blue)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)

-

Solvent (e.g., ethanol, chloroform)

-

Light source (e.g., halogen lamp with appropriate filters)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound extract or purified compound in a suitable solvent.

-

Prepare a stock solution of the singlet oxygen sensitizer (e.g., Rose Bengal at 10 µM).

-

Prepare a stock solution of the singlet oxygen trap (e.g., DPBF at 50 µM).

-

In a quartz cuvette, mix the sensitizer and the trap solutions.

-

Add different concentrations of the this compound solution to the cuvette. A control with no this compound should also be prepared.

-

Expose the cuvette to a light source that excites the sensitizer but not the trap or the carotenoid directly. The light source should be equipped with filters to select the appropriate wavelength.

-

Monitor the decrease in absorbance of the singlet oxygen trap (e.g., DPBF at around 415 nm) over time using a UV-Vis spectrophotometer. The rate of absorbance decrease is proportional to the concentration of singlet oxygen.

-

The quenching rate constant can be calculated by plotting the reciprocal of the trap's decay rate against the concentration of the quencher (this compound).

-

The IC50 value, the concentration of the quencher required to reduce the singlet oxygen-induced decay of the trap by 50%, can also be determined.

In Vitro Sun Protection Factor (SPF) Determination

This spectrophotometric method provides an estimate of the SPF of a bacterial extract containing this compound.

Materials:

-

This compound extract

-

Ethanol or other suitable solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a solution of the this compound extract in ethanol at a known concentration (e.g., 1 mg/mL).

-

Using the UV-Vis spectrophotometer, measure the absorbance of the solution in a 1 cm quartz cuvette at 5 nm intervals from 290 nm to 320 nm. Use ethanol as the blank.

-

Calculate the SPF using the Mansur equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where:

-

CF = Correction Factor (equal to 10)

-

EE(λ) = Erythemal effect spectrum

-

I(λ) = Solar intensity spectrum

-

Abs(λ) = Absorbance of the sample at wavelength λ

-

-

The values for EE(λ) × I(λ) are constants and are provided in the table below (as established by Sayre et al., 1979).

Table 3: Normalized product function values used in the calculation of SPF.

| Wavelength (λ) nm | EE × I (Normalized) |

| 290 | 0.0150 |

| 295 | 0.0817 |

| 300 | 0.2874 |

| 305 | 0.3278 |

| 310 | 0.1864 |

| 315 | 0.0839 |

| 320 | 0.0180 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a general workflow for its analysis.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from farnesyl pyrophosphate.

Experimental Workflow for this compound Analysis

Caption: General workflow for the extraction and analysis of this compound.

Signaling Pathways and Regulatory Networks

Currently, there is a lack of direct evidence in the scientific literature implicating this compound as a signaling molecule in specific bacterial signaling pathways. While carotenoids, as antioxidants, can indirectly influence signaling pathways by modulating the cellular redox state, a direct role for this compound in binding to regulatory proteins or acting as a second messenger has not been established.

The biosynthesis of this compound is, however, likely regulated in response to environmental cues such as light exposure and oxidative stress. The expression of the crt gene cluster, which encodes the enzymes for this compound biosynthesis, is a potential point of regulation. Future research, including transcriptomic and proteomic studies of this compound-producing bacteria under various stress conditions, is needed to elucidate the regulatory networks that control its production and its potential downstream effects on other cellular processes.

Conclusion and Future Directions